6-Azido-6-deoxy-d-galactopyranose

Übersicht

Beschreibung

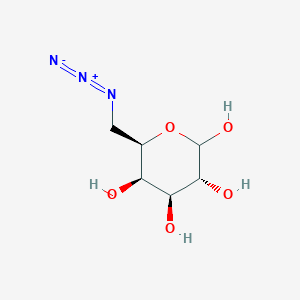

6-Azido-6-deoxy-d-galactopyranose: is a derivative of d-galactose, where the hydroxyl group at the sixth position is replaced by an azido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-6-deoxy-d-galactopyranose typically involves the substitution of the hydroxyl group at the sixth position of d-galactose with an azido group. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of d-galactose are protected using acetonides or other protecting groups.

Introduction of Azido Group: The protected galactose is then treated with a reagent such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.

Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Azido-6-deoxy-d-galactopyranose can undergo various chemical reactions, including:

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

Click Chemistry: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used in aqueous or organic solvents.

Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are typical reagents for the reduction of the azido group.

Major Products:

Click Chemistry: The major product is a triazole derivative.

Reduction: The major product is 6-amino-6-deoxy-d-galactopyranose.

Wissenschaftliche Forschungsanwendungen

6-Azido-6-deoxy-d-galactopyranose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 6-Azido-6-deoxy-d-galactopyranose primarily involves its azido group, which can participate in bioorthogonal reactions without interfering with natural biological processes. The azido group can react with alkyne-functionalized molecules to form stable triazole linkages, enabling the labeling and modification of biomolecules. This property is particularly useful in studying cellular processes and developing targeted therapies.

Vergleich Mit ähnlichen Verbindungen

- 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-d-galactopyranose

- 1-Azido-1-deoxy-β-d-lactopyranoside

Comparison:

- 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-d-galactopyranose: This compound has additional protective groups, making it more suitable for specific synthetic applications where selective deprotection is required.

- 1-Azido-1-deoxy-β-d-lactopyranoside: This compound differs in the position of the azido group and the sugar moiety, which can influence its reactivity and applications.

Uniqueness: 6-Azido-6-deoxy-d-galactopyranose is unique due to its specific structural modification at the sixth position, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Biologische Aktivität

6-Azido-6-deoxy-D-galactopyranose is a modified sugar that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including cancer research, immunology, and glycosylation studies. The azido group allows for bio-orthogonal reactions, making it a valuable tool for labeling and tracking biomolecules.

This compound (CHNO) exists primarily in a pyranose form, which adopts a chair conformation. Its structure facilitates hydrogen bonding, which is crucial for its biological interactions. The compound can be synthesized through enzymatic pathways involving galactokinase and other glycosyltransferases, enabling the production of various analogs for research purposes .

Enzymatic Interactions

Recent studies have highlighted the role of this compound as a substrate for galactosyltransferases. This compound can be utilized to investigate the specificity and activity of these enzymes, which are essential in glycan biosynthesis. For instance, modified variants of galactokinase have shown enhanced efficiency in synthesizing UDP-6-azido-6-deoxy-D-galactose, which serves as a galactosyl donor .

Applications in Cancer Research

The compound has been identified as a pivotal tool in studying cancer metastasis and immune response modulation. By enabling precise glycan structure marking, researchers can visualize and track glycosylation patterns that are often altered in cancerous cells . This capability is crucial for understanding tumor biology and developing targeted therapies.

Bioorthogonal Chemistry

One of the most significant advantages of this compound is its compatibility with click chemistry. This allows for the rapid synthesis of glycosylated compounds, facilitating the study of carbohydrate-protein interactions without interfering with biological systems . The azido group can react with various alkyne-containing molecules to form stable triazoles, providing a versatile method for labeling biomolecules.

Case Studies

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRUUHRGSJVMD-SVZMEOIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633572 | |

| Record name | 6-Azido-6-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106192-60-3 | |

| Record name | 6-Azido-6-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.